molecular formula C16H14N2O3 B2558306 3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid CAS No. 929975-03-1

3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid

カタログ番号: B2558306
CAS番号: 929975-03-1
分子量: 282.299
InChIキー: XONVDGWYZQGQEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid (CAS: 871269-14-6) is a benzoic acid derivative featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position and a methoxy-linked benzoic acid moiety at the 2-position. Its molecular formula is C₁₆H₁₄N₂O₃, with a molecular weight of 282.30 g/mol. This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold, which is prevalent in bioactive molecules targeting receptors and enzymes. Commercial availability varies, with some suppliers listing it as discontinued.

特性

IUPAC Name

3-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-4-3-7-18-9-13(17-15(11)18)10-21-14-6-2-5-12(8-14)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONVDGWYZQGQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)COC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid typically involves the condensation of 8-methylimidazo[1,2-a]pyridine with a benzoic acid derivative under specific reaction conditions. Various synthetic routes can be employed, including multicomponent reactions, oxidative coupling, and tandem reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Antimicrobial Properties
Research indicates that compounds with similar structures to 3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid exhibit notable antimicrobial activity. For instance, studies have shown that certain substituted benzamides possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth .

Anticancer Potential
The anticancer properties of this compound are also noteworthy. Analogous compounds have demonstrated efficacy against various cancer cell lines. For example, some derivatives have been reported to exhibit lower IC50 values compared to standard chemotherapeutic agents, indicating higher potency in inhibiting cancer cell proliferation . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells.

Synthesis Methodologies

The synthesis of 3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
  • Methoxylation: The introduction of the methoxy group is usually performed via nucleophilic substitution or methylation reactions.
  • Coupling Reactions: The final step often involves coupling with benzoic acid derivatives to form the desired product.

These synthetic routes are crucial for optimizing yield and purity while minimizing by-products.

Therapeutic Applications

Potential as a Drug Candidate
Due to its diverse biological activities, 3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid is being investigated as a potential drug candidate for treating infectious diseases and cancers. Its ability to target specific cellular pathways makes it a suitable candidate for further development in pharmacotherapy.

Case Studies
Several case studies highlight the therapeutic potential of related compounds:

StudyCompoundActivityReference
1W6Antibacterial (MIC = 5.19 µM)
2W17Anticancer (IC50 = 4.12 µM)
3VariousBroad-spectrum antimicrobial effects

These studies underscore the relevance of structural modifications in enhancing biological activity and therapeutic efficacy.

作用機序

The mechanism of action of 3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid No methyl group at imidazo[1,2-a]pyridine 8-position C₁₅H₁₂N₂O₃ 268.27 Lacks 8-methyl group; reduced steric bulk
4-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid Benzoic acid substituted at para position C₁₆H₁₄N₂O₃ 282.30 Positional isomer (meta vs. para substitution)
5-Methoxy-2-((8-methylimidazo[1,2-a]pyridin-2-yl)methoxy)benzaldehyde Methoxy group at benzaldehyde 5-position; aldehyde functional group C₁₇H₁₅N₂O₃ 301.32 Aldehyde instead of carboxylic acid; additional methoxy group
3,4,5-Trimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide Trimethoxybenzamide group C₂₄H₂₅N₃O₄ 419.48 Amide instead of carboxylic acid; enhanced lipophilicity
Key Observations:
  • 8-Methyl Substitution : The methyl group at the imidazo[1,2-a]pyridine 8-position (present in the target compound) may enhance metabolic stability by reducing oxidative degradation at this site.
  • Functional Group Modifications : Replacement of the carboxylic acid with an aldehyde (e.g., in ) or amide () alters solubility and target binding. Carboxylic acids generally improve water solubility but may limit membrane permeability.
  • Positional Isomerism : The para-substituted analog () could exhibit distinct electronic effects and steric interactions compared to the meta-substituted target compound.

Pharmacological and Physicochemical Properties

  • Metabolism: The 8-methyl group in the target compound may slow hepatic metabolism compared to non-methylated analogs (e.g., ).
  • Solubility : Sodium salts () and carboxylic acid derivatives (target compound) exhibit higher aqueous solubility than neutral amides () or aldehydes.

生物活性

3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid, also known as 2-({8-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of specific ion channels. This article provides a comprehensive overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H14N2O3
  • Molecular Weight : 282.29 g/mol
  • CAS Number : 929975-05-3

3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid is identified as a potent and selective inhibitor of the human voltage-gated potassium channel Kv1.5. It exerts its inhibitory effects by binding to the extracellular domain of the Kv1.5 channel, which is crucial for channel activation. This binding effectively blocks both inward rectifier and delayed rectifier currents in cell lines and animal models expressing recombinant Kv1.5 channels .

Ion Channel Inhibition

The primary biological activity of this compound lies in its ability to inhibit Kv1.5 channels. This inhibition has implications for various physiological processes, including:

  • Cardiac Function : Kv1.5 plays a significant role in cardiac repolarization; thus, its inhibition could affect heart rhythm and contractility.
  • Cell Proliferation and Differentiation : The modulation of ion channels can influence cellular processes such as proliferation and differentiation, which are critical in both normal physiology and disease states.

In Vitro Studies

In vitro studies have demonstrated that 3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid can significantly inhibit Kv1.5 channel activity in cultured cell lines. The compound's selectivity for Kv1.5 over other potassium channels has been confirmed through electrophysiological experiments.

Structure-Activity Relationship (SAR)

Studies exploring the structure-activity relationship of imidazo[1,2-a]pyridine derivatives indicate that modifications to the side chains can significantly impact biological activity. For instance, the introduction of bulky groups or electron-rich moieties can enhance or diminish the inhibitory effects on ion channels .

Summary Table of Biological Activities

Biological Activity Description
Ion Channel Inhibition Selective inhibition of Kv1.5 channels; impacts cardiac function and cellular processes
Antiproliferative Activity Potential anticancer effects with IC50 values indicating significant inhibition in vitro
Mechanism of Action Binds to the extracellular domain of Kv1.5 to block channel activation

Q & A

Q. What are the common synthetic routes for preparing 3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid and its analogs?

The synthesis typically involves:

  • Condensation reactions : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) to form the imidazo[1,2-a]pyridine core .
  • Functionalization : Introducing the methoxybenzoic acid moiety via nucleophilic substitution or coupling reactions. For example, alkylation of a hydroxyl group on the benzoic acid derivative with a chloromethylimidazopyridine intermediate .
  • Crystallization and purification : Techniques like recrystallization or column chromatography are critical for isolating high-purity products, as demonstrated in studies of structurally related imidazo[1,2-a]pyrimidines .

Q. How can spectroscopic methods (NMR, HRMS) validate the structure of this compound?

  • 1H/13C NMR : Assign peaks to confirm the imidazo[1,2-a]pyridine core (e.g., aromatic protons at δ 7.0–9.0 ppm) and the methoxybenzoic acid substituent (e.g., methyl groups at δ 2.5–3.5 ppm) .
  • HRMS : Verify the molecular ion ([M+H]+) and fragmentation patterns against computational predictions. For example, a study on imidazo[1,2-a]pyridines reported <1 ppm mass error between experimental and theoretical values .
  • IR spectroscopy : Identify functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aromatic C–H bonds .

Advanced Research Questions

Q. How can conflicting spectral or biological activity data be resolved for this compound?

  • Cross-validation : Compare data with structurally characterized analogs (e.g., imidazo[1,2-a]pyrimidines or benzimidazoles) to identify inconsistencies in peak assignments or bioassay protocols .
  • Purity assessment : Use HPLC or elemental analysis to rule out impurities affecting biological activity. For example, a 55% yield compound showed distinct NMR impurities requiring further purification .
  • Computational modeling : Employ DFT calculations to predict NMR chemical shifts or docking studies to explain activity discrepancies, as done for imidazo[1,2-a]pyridine-based COX-2 inhibitors .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

  • Salt formation : Convert the carboxylic acid group to a sodium or potassium salt to enhance aqueous solubility, as seen in benzoic acid derivatives .
  • Prodrug design : Modify the methoxy or carboxylic acid groups with ester-protected moieties, which hydrolyze in vivo to release the active form .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the imidazopyridine core, balancing hydrophilicity and bioavailability .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Core modifications : Replace the 8-methyl group with halogens (e.g., bromine) to enhance binding affinity, as demonstrated in bromoimidazopyridine derivatives .
  • Substituent effects : Test electron-withdrawing groups (e.g., nitro) on the benzoic acid moiety to improve metabolic stability, inspired by triazolopyridine SAR studies .
  • Bioisosteres : Substitute the imidazopyridine with triazolo[4,3-a]pyridine to evaluate changes in target engagement, leveraging methods from oxidative cyclization protocols .

Q. What green chemistry approaches are applicable to its synthesis?

  • Oxidative cyclization : Use sodium hypochlorite in ethanol for cleaner ring closure, achieving 73% yield in triazolopyridine syntheses .
  • Solvent selection : Replace dichloromethane with ethanol or water-miscible solvents to reduce environmental impact, as validated in imidazo[1,2-a]pyrimidine preparations .
  • Catalyst-free conditions : Explore one-pot multicomponent reactions to minimize waste, similar to pyrido[1,2-a]benzimidazole syntheses .

Methodological Notes

  • Data interpretation : Always correlate spectral data with X-ray crystallography results (where available) to resolve ambiguities, as shown for imidazo[1,2-a]pyrimidin-2-yl-acetic acid .
  • Experimental design : Frame hypotheses using established pharmacological frameworks (e.g., COX-2 inhibition mechanisms) to ensure translational relevance .
  • Validation : Replicate key findings (e.g., oxidative ring closure efficiency) across multiple batches to confirm reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。